molecular formula C7H9NO3S B1623074 Ethyl 2-methyl-4-oxo-4,5-dihydro-1,3-thiazole-5-carboxylate CAS No. 89776-82-9

Ethyl 2-methyl-4-oxo-4,5-dihydro-1,3-thiazole-5-carboxylate

Cat. No.: B1623074
CAS No.: 89776-82-9
M. Wt: 187.22 g/mol
InChI Key: VLGRJARYVGZODP-UHFFFAOYSA-N
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Description

Ethyl 2-methyl-4-oxo-4,5-dihydro-1,3-thiazole-5-carboxylate is a heterocyclic compound that contains a thiazole ring Thiazoles are known for their diverse biological activities and are often found in various natural products and synthetic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-methyl-4-oxo-4,5-dihydro-1,3-thiazole-5-carboxylate can be synthesized through a multi-step process. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of ethyl acetoacetate with thiourea in the presence of a base such as sodium ethoxide can yield the desired thiazole derivative .

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-methyl-4-oxo-4,5-dihydro-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols .

Scientific Research Applications

Ethyl 2-methyl-4-oxo-4,5-dihydro-1,3-thiazole-5-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-methyl-4-oxo-4,5-dihydro-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-methyl-4-oxo-4,5-dihydro-1,3-oxazole-5-carboxylate
  • Ethyl 2-methyl-4-oxo-4,5-dihydro-1,3-imidazole-5-carboxylate
  • Ethyl 2-methyl-4-oxo-4,5-dihydro-1,3-pyrazole-5-carboxylate

Uniqueness

Ethyl 2-methyl-4-oxo-4,5-dihydro-1,3-thiazole-5-carboxylate is unique due to the presence of the sulfur atom in the thiazole ring, which can impart different chemical and biological properties compared to its oxygen or nitrogen analogs .

Properties

IUPAC Name

ethyl 2-methyl-4-oxo-1,3-thiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO3S/c1-3-11-7(10)5-6(9)8-4(2)12-5/h5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLGRJARYVGZODP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C(=O)N=C(S1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40397224
Record name Ethyl 2-methyl-4-oxo-4,5-dihydro-1,3-thiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40397224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89776-82-9
Record name Ethyl 2-methyl-4-oxo-4,5-dihydro-1,3-thiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40397224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 2-methyl-4-oxo-4,5-dihydro-1,3-thiazole-5-carboxylate
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Ethyl 2-methyl-4-oxo-4,5-dihydro-1,3-thiazole-5-carboxylate
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Ethyl 2-methyl-4-oxo-4,5-dihydro-1,3-thiazole-5-carboxylate
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Ethyl 2-methyl-4-oxo-4,5-dihydro-1,3-thiazole-5-carboxylate
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Ethyl 2-methyl-4-oxo-4,5-dihydro-1,3-thiazole-5-carboxylate

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